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Compound of Interest

Compound Name: 6-Methoxypyridine-3,4-diamine

Cat. No.: B137747 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract
6-Methoxypyridine-3,4-diamine is a substituted pyridine derivative with a unique arrangement

of functional groups that makes it a compound of significant interest in medicinal chemistry and

materials science.[1] Characterized by a pyridine ring functionalized with a methoxy group and

two adjacent amine groups, this molecule serves as a versatile building block for the synthesis

of novel heterocyclic compounds.[1] Its structural features, particularly the ortho-diamine

moiety, allow for diverse chemical transformations and interactions with biological targets.[1]

This document provides a comprehensive overview of the molecular structure, physicochemical

properties, spectroscopic signature, synthesis, and potential applications of 6-
Methoxypyridine-3,4-diamine, supported by detailed experimental protocols and logical

workflows.

Molecular Structure and Identifiers
The fundamental identity of 6-Methoxypyridine-3,4-diamine is established by its molecular

formula, C₆H₉N₃O, and a molecular weight of approximately 139.16 g/mol .[1][2] The core

structure consists of a pyridine ring with a methoxy group at the 6-position and amino groups at

the 3 and 4-positions.[1] This specific substitution pattern is key to its chemical reactivity and

potential biological activity.[1]
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Identifier Value

IUPAC Name 6-methoxypyridine-3,4-diamine[1][2]

CAS Number 127356-26-7[1][2][3]

Molecular Formula C₆H₉N₃O[1][2][3]

Molecular Weight 139.16 g/mol [1][2]

Canonical SMILES COC1=NC=C(C(=C1)N)N[1]

InChI
InChI=1S/C6H9N3O/c1-10-6-2-4(7)5(8)3-9-

6/h2-3H,8H2,1H3,(H2,7,9)[1][2]

InChI Key JQDQHTDJIYOWQQ-UHFFFAOYSA-N[1][2]

MDL Number MFCD09744015[2][3]

PubChem CID 10214396[2]

Physicochemical and Safety Data
The known physicochemical properties of 6-Methoxypyridine-3,4-diamine are summarized

below. This data is essential for its handling, storage, and application in experimental settings.

Property Value

Boiling Point 368.23 °C at 760 mmHg[2]

Density 1.251 g/cm³[2]

Flash Point 176.5 °C[2]

Safety and Handling: 6-Methoxypyridine-3,4-diamine is associated with the following hazard

statements, requiring appropriate safety precautions in a laboratory setting.
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GHS Pictogram Signal Word Hazard Statements
Precautionary
Statements

GHS07 (Exclamation

Point)[2]
Warning[2]

H302: Harmful if

swallowed.[2]H315:

Causes skin irritation.

[2]H320: Causes eye

irritation.[2]H335: May

cause respiratory

irritation.[2]

P261, P280,

P301+P312,

P302+P352,

P305+P351+P338[2]

Synthesis Pathway
The synthesis of 6-Methoxypyridine-3,4-diamine can be achieved through multi-step

synthetic routes.[1] A common strategy involves the introduction of nitro groups onto a

functionalized pyridine ring, followed by reduction. A generalized workflow for synthesizing

substituted diaminopyridines often starts with a di-substituted pyridine precursor.
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Synthesis Workflow

Substituted Pyridine Precursor
(e.g., 2-Chloro-5-nitropyridine)

Nitration
(HNO₃/H₂SO₄)

 Introduce second nitro group

Nucleophilic Substitution
(Sodium Methoxide)

 Replace chloro group

Reduction
(e.g., H₂, Pd/C or SnCl₂)

 Reduce both nitro groups

6-Methoxypyridine-3,4-diamine

Click to download full resolution via product page

A generalized multi-step synthesis workflow.
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Spectroscopic Characterization
Structural elucidation of 6-Methoxypyridine-3,4-diamine relies on a combination of

spectroscopic techniques. While specific experimental spectra are proprietary or not widely

published, the expected features can be predicted based on the molecule's functional groups.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on the pyridine ring, the protons of the two amine groups, and the methyl protons of

the methoxy group. The aromatic protons will appear in the downfield region (typically 6.0-

8.5 ppm), with their splitting patterns revealing their coupling relationships. The amine

protons often appear as broad singlets, and their chemical shift can vary depending on the

solvent and concentration. The methoxy group protons will be a sharp singlet, typically

around 3.5-4.0 ppm.

¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the six

carbon atoms in the molecule. The carbon atoms of the pyridine ring will resonate in the

aromatic region (~100-160 ppm). The carbon attached to the methoxy group will be

significantly downfield. The methyl carbon of the methoxy group will appear in the upfield

region (typically 50-60 ppm). Techniques like DEPT can be used to distinguish between CH,

CH₂, and CH₃ carbons.[4]

4.2. Infrared (IR) Spectroscopy The IR spectrum provides information about the functional

groups present.[5]

N-H Stretching: The two amino groups will give rise to characteristic stretches in the 3200-

3500 cm⁻¹ region. Primary amines typically show two bands (symmetric and asymmetric

stretching).

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the sp³ C-H

stretch of the methoxy group will be just below 3000 cm⁻¹.

C=N and C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1400-

1650 cm⁻¹ region.
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C-O Stretching: A strong absorption corresponding to the C-O stretch of the aryl ether will be

present in the 1200-1275 cm⁻¹ range.[6]

4.3. Mass Spectrometry (MS)

Electron Impact (EI-MS): This technique will show a molecular ion peak (M⁺) corresponding

to the molecular weight of the compound (m/z = 139). High-resolution mass spectrometry

can confirm the elemental composition (C₆H₉N₃O).[4] Fragmentation patterns can provide

further structural information.

Experimental Protocols
This section provides standardized protocols for the characterization of 6-Methoxypyridine-
3,4-diamine.

5.1. Protocol for NMR Analysis

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific solvent.

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

Set a spectral width of approximately 16 ppm, centered around 6 ppm.

Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.
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Set a spectral width of approximately 240 ppm.

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

If necessary, perform DEPT-135 and DEPT-90 experiments to differentiate between CH,

CH₂, and CH₃ signals.

5.2. Protocol for IR Analysis

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal

of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the

sample and the crystal.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of percent transmittance or absorbance versus

wavenumber (cm⁻¹).

5.3. Protocol for Mass Spectrometry Analysis

Sample Preparation (EI-MS): Introduce a small amount of the sample into the mass

spectrometer, typically via a direct insertion probe or by injection of a dilute solution in a

volatile solvent.

Data Acquisition:

Ionize the sample using a standard electron energy of 70 eV.

Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and key fragment ions.

For high-resolution analysis, use a suitable mass analyzer (e.g., TOF or Orbitrap) to

determine the exact mass to four decimal places.
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Analytical Workflow for Structural Confirmation

Synthesized Compound
(6-Methoxypyridine-3,4-diamine)

NMR Spectroscopy
(¹H, ¹³C, DEPT)

Proton & Carbon Skeleton

IR Spectroscopy
(ATR-FTIR)

Functional Groups

Mass Spectrometry
(HRMS)

Molecular Weight & Formula

Structure Confirmed

Click to download full resolution via product page

Workflow for spectroscopic characterization.

Potential Applications and Research Interest
The unique molecular architecture of 6-Methoxypyridine-3,4-diamine makes it a valuable

scaffold in several areas of research and development.

Pharmaceutical Research: The presence of two amine groups and a methoxy group

suggests potential for developing new drugs.[1] The amine groups can participate in

hydrogen bonding with biological targets, while the methoxy group can enhance solubility

and bioavailability.[1] Derivatives have been investigated for their potential as antitumor,

antimicrobial, and neuroprotective agents.[1]

Materials Science: The aromatic ring and amine functionalities make it a useful building block

for synthesizing new polymers or catalysts with specific optical or electronic properties.[1]

Agrochemicals: It can be used as a precursor in the synthesis of agrochemicals for pest

control or plant growth regulation.[1]
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Structural Features

Potential Applications

6-Methoxypyridine
-3,4-diamine

Ortho-Diamine Groups

H-Bonding
Reactivity

Methoxy Group

Solubility
Metabolism

Pyridine Ring

Aromatic Core
π-stacking

Pharmaceuticals
(Drug Scaffolds)

Materials Science
(Polymers, Ligands)Agrochemicals
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Relationship between structure and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 6-Methoxypyridine-3,4-
diamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b137747#6-methoxypyridine-3-4-diamine-molecular-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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